7-chloro-4-methoxy-1H-indole
CAS No.: 948581-72-4
Cat. No.: VC4339046
Molecular Formula: C9H8ClNO
Molecular Weight: 181.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 948581-72-4 |
---|---|
Molecular Formula | C9H8ClNO |
Molecular Weight | 181.62 |
IUPAC Name | 7-chloro-4-methoxy-1H-indole |
Standard InChI | InChI=1S/C9H8ClNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3 |
Standard InChI Key | KXAKECTWOHCOSY-UHFFFAOYSA-N |
SMILES | COC1=C2C=CNC2=C(C=C1)Cl |
Introduction
Key Findings
7-Chloro-4-methoxy-1H-indole (CAS: 948581-72-4) is a halogenated indole derivative with a molecular formula of C₉H₈ClNO and a molecular weight of 181.62 g/mol. This compound, characterized by a methoxy group at position 4 and a chlorine atom at position 7 on the indole scaffold, has garnered attention in medicinal chemistry due to its structural similarity to bioactive indole alkaloids. While direct pharmacological data remain limited, its synthesis, crystallographic behavior, and potential applications in drug discovery are supported by peer-reviewed studies and patent literature .
Chemical Identification and Structural Characteristics
Molecular Identity
7-Chloro-4-methoxy-1H-indole is systematically named as 7-chloro-4-methoxy-1H-indole, with alternative designations including 7-chloro-4-methoxyindole and NSC 149597. Its IUPAC name is 7-chloro-4-methoxy-1H-indole, reflecting the substituents on the bicyclic indole framework .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₈ClNO | |
Molecular Weight | 181.62 g/mol | |
CAS Registry Number | 948581-72-4 | |
InChI Key | KXAKECTWOHCOSY-UHFFFAOYSA-N | |
SMILES | COC1=C2C=CNC2=C(C=C1)Cl | |
XLogP3 | 1.3 |
The planar indole core facilitates π-π stacking interactions, while the electron-withdrawing chlorine and methoxy groups influence its electronic distribution, as evidenced by computational descriptors like XLogP3 (1.3), indicating moderate lipophilicity .
Synthesis and Reaction Pathways
Primary Synthetic Route
The most documented synthesis involves a nitroarene cyclization strategy. A representative procedure from WO2009/103710 details the following steps :
-
Starting Material: 4-Chloro-3-nitroanisole (6.0 g, 32.0 mmol) is dissolved in tetrahydrofuran (THF, 140 mL) under inert conditions.
-
Grignard Addition: Vinylmagnesium bromide (1 M in THF, 112 mL, 112.0 mmol) is added dropwise at -40°C, initiating a nitro-to-indole cyclization.
-
Quenching and Isolation: After 1.5 hours, the reaction is quenched with saturated NH₄Cl (150 mL). The crude product is extracted with ethyl acetate, dried over MgSO₄, and purified via silica gel chromatography (2–15% ethyl acetate/hexane), yielding 1.67 g (28%) of the title compound .
Table 2: Reaction Conditions and Yield
Parameter | Value |
---|---|
Temperature | -40°C |
Solvent | Tetrahydrofuran (THF) |
Catalyst | None (thermal cyclization) |
Purification | Silica gel chromatography |
Yield | 28% |
This method leverages the reactivity of nitro groups in aromatic systems, where vinyl Grignard reagents facilitate ring closure to form the indole nucleus .
Physicochemical Properties and Stability
Spectral and Crystallographic Data
While direct crystallographic data for 7-chloro-4-methoxy-1H-indole are sparse, related indole derivatives exhibit monoclinic crystal systems. For example, a structurally analogous compound (C₂₀H₁₈ClIN₂) crystallizes in space group P2₁/n with unit cell parameters a = 9.5271(19) Å, b = 16.936(3) Å, c = 12.012(2) Å, and β = 105.06(3)° . Such data suggest that halogen and methoxy substituents stabilize molecular packing through halogen bonding and van der Waals interactions .
Solubility and Partitioning
Experimental solubility data remain unreported, but computed properties indicate:
-
Hydrogen Bond Donors: 1 (N-H indole)
-
Hydrogen Bond Acceptors: 3 (two carbonyls, one methoxy)
These traits suggest moderate aqueous solubility, enhanced by polar functional groups, but preferential partitioning into organic phases due to aromaticity .
Precautionary Measure | Code |
---|---|
Avoid inhalation | P261 |
Use protective gloves | P280 |
Immediate medical advice | P301+P312 |
Wash skin thoroughly | P302+P352 |
Eye irrigation | P305+P351+P338 |
Handling requires fume hoods, nitrile gloves, and eye protection. Spills should be neutralized with inert absorbents .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing kinase inhibitors and serotonin receptor modulators. Patent WO2009/103710 highlights its utility in preparing pyrrolo[2,3-d]pyrimidines, a class of anticancer agents .
Material Science
Indole derivatives are explored as organic semiconductors. The electron-withdrawing chlorine and methoxy groups in 7-chloro-4-methoxy-1H-indole could tune charge transport properties, making it a candidate for OLEDs or photovoltaic cells .
Future Research Directions
-
Pharmacological Profiling: Systematic evaluation against cancer, microbial, and viral targets.
-
Synthetic Optimization: Development of catalytic, asymmetric routes to reduce reliance on Grignard reagents.
-
Crystallography: Single-crystal X-ray diffraction to resolve precise bond lengths and angles.
-
Toxicokinetics: ADMET studies to assess bioavailability and metabolic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume